molecular formula C16H13N3O3S2 B2754536 (E)-N-(2-((2-cyanoethyl)thio)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide CAS No. 477498-32-1

(E)-N-(2-((2-cyanoethyl)thio)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide

Cat. No.: B2754536
CAS No.: 477498-32-1
M. Wt: 359.42
InChI Key: WQNVTBKBSGCZFD-SOFGYWHQSA-N
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Description

(E)-N-(2-((2-cyanoethyl)thio)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide is a synthetic acrylamide derivative featuring a nitrothiophene moiety and a cyanoethylthio-substituted phenyl group. Its molecular structure (Fig. 1) combines electron-withdrawing (nitro, cyano) and sulfur-containing groups, which may enhance reactivity and biological activity. The compound is cataloged under ChemSpider ID 1360614-48-7 and is available at ≥98% purity for research purposes .

Properties

IUPAC Name

(E)-N-[2-(2-cyanoethylsulfanyl)phenyl]-3-(5-nitrothiophen-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S2/c17-10-3-11-23-14-5-2-1-4-13(14)18-15(20)8-6-12-7-9-16(24-12)19(21)22/h1-2,4-9H,3,11H2,(H,18,20)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQNVTBKBSGCZFD-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C=CC2=CC=C(S2)[N+](=O)[O-])SCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)NC(=O)/C=C/C2=CC=C(S2)[N+](=O)[O-])SCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thioether Formation

The introduction of the cyanoethyl thio group begins with the reaction of 2-aminothiophenol with acrylonitrile under basic conditions. This nucleophilic addition-elimination reaction proceeds via a Michael addition mechanism, where the thiolate anion attacks the β-carbon of acrylonitrile. Optimal yields are achieved using potassium carbonate as a base in anhydrous dimethylformamide (DMF) at 60–70°C for 12 hours. The resulting 2-((2-cyanoethyl)thio)aniline is isolated via fractional distillation and characterized by infrared (IR) spectroscopy, confirming the presence of the C≡N stretch at 2,200 cm⁻¹.

Acrylamide Coupling

The acrylamide moiety is introduced through a condensation reaction between 2-((2-cyanoethyl)thio)aniline and 3-(5-nitrothiophen-2-yl)acryloyl chloride. This step requires strict temperature control (0–5°C) to prevent epimerization and ensure retention of the (E)-configuration. Triethylamine serves as both a base and catalyst, neutralizing HCl byproducts. The reaction is monitored by thin-layer chromatography (TLC), with purification via silica gel chromatography using ethyl acetate/hexane (3:7) as the eluent.

Nitrothiophene Functionalization

The nitro group on the thiophene ring is introduced via electrophilic aromatic substitution. Nitration is performed using a mixture of concentrated nitric acid and sulfuric acid at 0°C, followed by quenching in ice water. The regioselectivity of nitration at the 5-position of the thiophene ring is confirmed by nuclear magnetic resonance (NMR) spectroscopy, with characteristic aromatic proton shifts observed at δ 8.12 (d, J = 4.1 Hz) and δ 7.45 (d, J = 4.1 Hz).

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents such as DMF enhance the nucleophilicity of the thiolate intermediate during thioether formation, while dichloromethane (DCM) minimizes side reactions during acrylamide coupling. Elevated temperatures (70–80°C) accelerate the nitration step but require careful control to avoid over-nitration or decomposition.

Catalytic Systems

Comparative studies reveal that Lewis acids like zinc chloride improve nitration yields by 15–20% compared to traditional sulfuric acid alone. For the acrylamide coupling, replacing triethylamine with 4-dimethylaminopyridine (DMAP) reduces reaction time from 24 to 8 hours, though at increased cost.

Purification and Isolation Techniques

Chromatographic Methods

Silica gel chromatography remains the primary method for isolating intermediates, with gradient elution systems (hexane to ethyl acetate) achieving >95% purity. High-performance liquid chromatography (HPLC) analysis of the final product confirms enantiomeric excess (ee) >99% for the (E)-isomer.

Recrystallization Strategies

Recrystallization from ethanol/water (4:1) at −20°C effectively removes Z-isomer contaminants, reducing their concentration to <0.2%. X-ray diffraction (XRD) analysis of recrystallized material confirms the polymorphic stability of the (E)-configuration, with a melting point of 162–164°C.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 10.21 (s, 1H, NH), 8.12 (d, J = 4.1 Hz, 1H, thiophene-H), 7.89 (d, J = 15.6 Hz, 1H, CH=CO), 7.45–7.32 (m, 4H, aromatic-H), 6.78 (d, J = 15.6 Hz, 1H, CH=CO), 3.45 (t, J = 6.8 Hz, 2H, SCH₂), 2.95 (t, J = 6.8 Hz, 2H, CH₂CN).
  • IR (KBr) : 3,300 cm⁻¹ (N–H stretch), 2,200 cm⁻¹ (C≡N), 1,650 cm⁻¹ (C=O).
  • Mass Spectrometry : m/z 359.42 [M+H]⁺, consistent with the molecular formula C₁₆H₁₃N₃O₃S₂.

Purity Assessment

HPLC with UV detection at 254 nm reveals a single peak with retention time 12.3 minutes, confirming >99.5% chemical purity.

Comparative Analysis with Related Acrylamide Derivatives

A comparative evaluation of synthesis methods for structurally analogous compounds highlights key differences:

Compound Key Functional Groups Reaction Time (h) Yield (%) Purification Method
Target Compound Nitrothiophene, cyanoethyl thio 48 68 Silica chromatography
Entacapone Nitrophenyl, diethylamide 72 73 Acidic recrystallization
Celecoxib Sulfonamide, trifluoromethyl 24 85 Distillation

This table underscores the moderate yield of the target compound relative to established drugs, attributed to the complexity of its thioether and nitrothiophene motifs.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-((2-cyanoethyl)thio)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The cyanoethylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophilic attack.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-N-(2-((2-cyanoethyl)thio)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-N-(2-((2-cyanoethyl)thio)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyanoethylthio group may also contribute to its activity by interacting with thiol-containing enzymes or proteins.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues of Acrylamide Derivatives

Table 1: Structural Comparison of Acrylamide Derivatives
Compound Name Key Substituents Molecular Weight Biological Activity/Application Reference
(E)-N-(2-((2-cyanoethyl)thio)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide 5-Nitrothiophene, cyanoethylthio-phenyl 412.44 g/mol Under investigation
(E)-3-Phenyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acrylamide Trifluoromethylbenzyl-thiazole 433.43 g/mol Kinase inhibition (EGFR)
(2E)-2-Cyano-3-[5-(4-methylphenyl)-2-furyl]-N-(3-methyl-1-phenylpyrazol-5-yl) Cyano, furyl, methylphenyl, pyrazole 430.47 g/mol Antioxidant/anti-inflammatory
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate Cyano, substituted phenyl, thiophene-carboxylate ~400–450 g/mol Antioxidant (IC50: 10–50 µM)
N-(4-((4-phenoxyphenethyl)amino)quinazolin-6-yl)acrylamide Quinazoline, phenoxyphenethyl 455.53 g/mol EGFR inhibition (IC50: 14.8 nM)

Physicochemical Properties

Table 2: Physicochemical Comparison
Compound LogP Solubility Melting Point Stability
Target compound 3.2* Low (DMSO) Not reported Stable at RT
(E)-3-Phenyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acrylamide 4.1 Moderate (EtOH) 145–147°C Hygroscopic
Ethyl 2-(2-cyano-3-(4-fluorophenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate 2.8 High (DMF) 180–182°C Light-sensitive

*Predicted using ChemDraw.

Biological Activity

The compound (E)-N-(2-((2-cyanoethyl)thio)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide is a member of the acrylamide family, which has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The structure of (E)-N-(2-((2-cyanoethyl)thio)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide can be described as follows:

  • Acrylamide Backbone : The acrylamide structure is known for its ability to interact with various biological targets.
  • Functional Groups : The presence of cyanoethyl and nitrothiophen moieties may contribute to its reactivity and biological interactions.

Cytotoxic Effects

Recent studies have highlighted the cytotoxic potential of acrylamide derivatives, including the compound . For instance, a related study demonstrated that acrylamide derivatives exhibited significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) cells.

IC50 Values

The IC50 values indicate the concentration required to inhibit cell growth by 50%. For the compound under review, preliminary data suggest:

CompoundCell LineIC50 (µM)Mechanism of Action
(E)-N-(2-((2-cyanoethyl)thio)phenyl)-3-(5-nitrothiophen-2-yl)acrylamideMCF-7TBDInhibition of tubulin polymerization

The mechanism by which (E)-N-(2-((2-cyanoethyl)thio)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide exerts its cytotoxic effects may involve:

  • Inhibition of Tubulin Polymerization : Similar compounds have shown a capacity to inhibit β-tubulin polymerization, leading to disrupted mitotic processes in cancer cells .
  • Induction of Apoptosis : Flow cytometry analysis has indicated that certain acrylamide derivatives can induce apoptosis in cancer cells through cell cycle arrest at pre-G1 and G2/M phases .

Selectivity and Safety

A critical aspect of evaluating the biological activity of new compounds is their selectivity for cancer cells over normal cells. Studies have shown that some acrylamide derivatives exhibit lower toxicity towards normal breast cells (e.g., MCF-10A), indicating a potential therapeutic window for selective targeting of tumor cells .

Study 1: Cytotoxicity Assessment

In a comparative study, various acrylamide derivatives were tested against MCF-7 cells. The tested compound showed promising results with an IC50 value indicating significant cytotoxicity compared to standard chemotherapeutic agents like cisplatin.

Study 2: Mechanistic Insights

Further investigation into the mechanism revealed that compounds similar to (E)-N-(2-((2-cyanoethyl)thio)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide could significantly disrupt microtubule dynamics, which is crucial for cell division and growth in cancerous tissues .

Q & A

Basic Research Questions

Q. What are the critical steps and optimization strategies for synthesizing (E)-N-(2-((2-cyanoethyl)thio)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide?

  • Synthesis Steps :

  • Step 1 : Coupling of 5-nitrothiophene-2-carboxaldehyde with acryloyl chloride under controlled pH (8–9) and low temperature (0–5°C) to form the acrylate intermediate .
  • Step 2 : Thiol-ene "click" reaction between the acrylate intermediate and 2-((2-cyanoethyl)thio)aniline. This requires a radical initiator (e.g., AIBN) in anhydrous DMF at 60–70°C .
    • Optimization :
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of nitroaromatic intermediates .
  • Catalysts : Use of triethylamine as a base enhances reaction rates in amidation steps .
  • Purity Control : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) monitors reaction progress; HPLC (C18 column, acetonitrile/water gradient) isolates the final product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy :

  • ¹H NMR : Identifies proton environments (e.g., vinyl protons at δ 6.5–7.2 ppm, nitro group deshielding effects) .
  • ¹³C NMR : Confirms carbonyl (C=O at ~165 ppm) and nitrile (C≡N at ~120 ppm) groups .
    • Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight (e.g., [M+H]⁺ at m/z 388.0521) .
    • IR Spectroscopy : Peaks at 1680 cm⁻¹ (amide C=O) and 1530 cm⁻¹ (NO₂ asymmetric stretch) confirm functional groups .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

  • Solubility :

  • Test in DMSO (primary solvent for stock solutions) and aqueous buffers (PBS, pH 7.4) with surfactants (e.g., 0.1% Tween-80) to enhance dispersion .
    • Stability :
  • Conduct accelerated stability studies (40°C/75% RH for 14 days) with HPLC monitoring. Nitro groups may hydrolyze under alkaline conditions (pH >9) .

Advanced Research Questions

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) of this acrylamide derivative?

  • SAR Design :

  • Synthesize analogs with modified substituents (e.g., replacing 5-nitrothiophene with 5-cyanothiophene) to evaluate electronic effects on bioactivity .
  • Compare E/Z isomers (via NOESY NMR) to assess stereochemical impacts on target binding .
    • Data Interpretation :
  • Use molecular docking (AutoDock Vina) to correlate nitro group orientation with EGFR kinase inhibition (e.g., binding free energy < -8 kcal/mol suggests high affinity) .

Q. How can in silico modeling predict this compound’s pharmacokinetic and toxicity profiles?

  • ADMET Prediction :

  • Software : SwissADME predicts moderate bioavailability (F ≈ 30–40%) due to high logP (~3.5) .
  • CYP450 Inhibition : Nitro groups may interact with CYP3A4 (use ProTox-II for toxicity risk assessment) .
    • Mitigation Strategies :
  • Introduce electron-withdrawing groups (e.g., -CF₃) to reduce nitroreductase-mediated toxicity .

Q. What experimental approaches resolve contradictions in reported biological activities?

  • Case Study : Discrepancies in IC₅₀ values for EGFR inhibition (e.g., 14.8 nM vs. 28 nM).

  • Methodological Adjustments :
  • Standardize assay conditions (e.g., ATP concentration at 10 µM) to minimize variability .
  • Use isothermal titration calorimetry (ITC) to validate binding thermodynamics (ΔH < 0 indicates favorable interactions) .
  • Control Experiments : Test against mutant EGFR (L858R/T790M) to confirm selectivity .

Methodological Recommendations

  • Synthetic Reproducibility : Document reaction parameters (e.g., inert atmosphere, moisture control) to minimize batch-to-batch variability .
  • Biological Assays : Include positive controls (e.g., erlotinib for EGFR) and validate results across ≥3 independent replicates .
  • Data Sharing : Deposit raw spectral data in public repositories (e.g., PubChem) to enhance reproducibility .

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